4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone
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Overview
Description
4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone is an azo compound characterized by the presence of an azo group (-N=N-) linking a 2-nitrophenyl group to a 4-hydroxy-2-quinolone moiety. Azo compounds are known for their vibrant colors and are widely used in dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 4-hydroxy-2-quinolone in an alkaline medium, such as sodium carbonate solution, to form the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Investigated for its potential as a biological stain and in studying enzyme activities.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of colored polymers and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular components. The compound may target enzymes and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 4-Hydroxy-3-[(3-nitrophenyl)azo]-2-quinolone
- 4-Hydroxy-3-[(4-nitrophenyl)azo]-2-quinolone
- 4-Hydroxy-3-[(2-nitrophenyl)azo]benzaldehyde
Uniqueness: 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-nitrophenyl group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
CAS No. |
6407-81-4 |
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Molecular Formula |
C15H10N4O4 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-nitrophenyl)diazenyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O4/c20-14-9-5-1-2-6-10(9)16-15(21)13(14)18-17-11-7-3-4-8-12(11)19(22)23/h1-8H,(H2,16,20,21) |
InChI Key |
CHCSKFZSJAOUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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